molecular formula C10H15NO B13154730 O-(4-Isopropylbenzyl)hydroxylamine

O-(4-Isopropylbenzyl)hydroxylamine

Cat. No.: B13154730
M. Wt: 165.23 g/mol
InChI Key: WXJYYFFOSSNXKM-UHFFFAOYSA-N
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Description

O-(4-Isopropylbenzyl)hydroxylamine is an organic compound with the molecular formula C10H15NO. It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 4-isopropylbenzyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

O-(4-Isopropylbenzyl)hydroxylamine can be synthesized through the alkylation of hydroxylamine with 4-isopropylbenzyl halides. The reaction typically involves the use of a base such as sodium hydroxide to deprotonate the hydroxylamine, followed by the addition of the 4-isopropylbenzyl halide to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

O-(4-Isopropylbenzyl)hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

O-(4-Isopropylbenzyl)hydroxylamine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of C-N bonds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism by which O-(4-Isopropylbenzyl)hydroxylamine exerts its effects involves its ability to act as an electrophilic aminating agent. It can facilitate the formation of C-N bonds through nucleophilic substitution reactions. The molecular targets and pathways involved include interactions with nucleophilic sites on organic molecules, leading to the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

  • O-Benzoylhydroxylamine
  • O-(Diphenylphosphinyl)hydroxylamine
  • Hydroxylamine-O-sulfonic acid

Uniqueness

O-(4-Isopropylbenzyl)hydroxylamine is unique due to the presence of the 4-isopropylbenzyl group, which imparts specific steric and electronic properties. This makes it particularly useful in selective aminating reactions and in the synthesis of compounds with specific structural requirements .

Biological Activity

O-(4-Isopropylbenzyl)hydroxylamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is classified as an O-substituted hydroxylamine. Its structure includes a hydroxylamine functional group (-NHOH) attached to a 4-isopropylbenzyl moiety. This configuration allows it to act as an electrophilic aminating agent, facilitating the formation of carbon-nitrogen (C-N) bonds through nucleophilic substitution reactions.

The compound's unique properties stem from the steric and electronic effects of the isopropyl group, which can influence its interactions with biological targets. Specifically, this compound has been investigated for its inhibitory effects on indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme involved in immune regulation and cancer progression .

Antitumor Activity

Research indicates that this compound may enhance anti-tumor immunity by inhibiting IDO1 activity. IDO1 plays a critical role in tumor immune evasion by degrading tryptophan, thus suppressing T cell activity. Inhibition of this enzyme can potentially restore T cell function and promote anti-tumor responses .

A study exploring structure-activity relationships (SAR) found that specific substitutions on the aromatic ring significantly affect the compound's potency as an IDO1 inhibitor. For instance, halogen substitutions at certain positions on the ring have been shown to enhance inhibitory activity .

Case Study: IDO1 Inhibition

In a comparative study of various hydroxylamines, O-benzylhydroxylamine was identified as a potent inhibitor of IDO1 with sub-micromolar activity. The research highlighted that modifications to the structure could lead to significant improvements in inhibitory potency. This finding underscores the importance of molecular design in developing effective IDO1 inhibitors .

Compound NameStructure TypeKey Findings
O-benzylhydroxylamineHydroxylamine derivativePotent IDO1 inhibitor; sub-micromolar potency
This compoundHydroxylamine derivativePotential IDO1 inhibitor; structural modifications enhance activity

Applications in Medicinal Chemistry

The ability of this compound to act as an electrophilic aminating agent makes it valuable in organic synthesis and drug development. Its potential applications include:

  • Anticancer Therapy : As an IDO1 inhibitor, it may serve as a therapeutic agent in cancer treatment.
  • Antimicrobial Agents : Further exploration could reveal its efficacy against various pathogens.
  • Synthetic Chemistry : Utilized in forming C-N bonds for synthesizing complex organic molecules .

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

O-[(4-propan-2-ylphenyl)methyl]hydroxylamine

InChI

InChI=1S/C10H15NO/c1-8(2)10-5-3-9(4-6-10)7-12-11/h3-6,8H,7,11H2,1-2H3

InChI Key

WXJYYFFOSSNXKM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CON

Origin of Product

United States

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